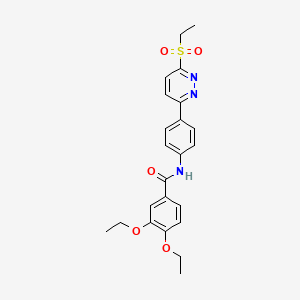

3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and environmental research. This compound features a benzamide core substituted with diethoxy groups and a pyridazinylphenyl moiety, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

3,4-diethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-4-30-20-13-9-17(15-21(20)31-5-2)23(27)24-18-10-7-16(8-11-18)19-12-14-22(26-25-19)32(28,29)6-3/h7-15H,4-6H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZHCTVMKZCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Formation

The pyridazine ring is typically synthesized through cyclocondensation reactions. For example, dibromo intermediates serve as precursors for borylation, enabling subsequent cross-coupling. In one protocol, 3,6-dibromo-9-phenylcarbazole undergoes lithiation followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield bis-borylated pyridazine derivatives. This method, achieving 77% yield in tetrahydrofuran (THF) at -78°C, highlights the efficacy of low-temperature lithiation for preserving reactive intermediates.

Table 1: Reaction Conditions for Pyridazine Borylation

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3,6-Dibromo-9-phenylcarbazole | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78°C | 77% |

Functionalization at the 6-Position

Introducing the ethylsulfonyl group at the pyridazine’s 6-position requires a two-step sequence: (1) thioetherification using ethyl mercaptan under basic conditions, followed by (2) oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Although direct sulfonation methods are less common, oxidation of thioethers remains the most reliable pathway for sulfone installation.

Coupling of Pyridazine and Aryl Components

Suzuki-Miyaura Cross-Coupling

The pyridazine boronic ester undergoes Suzuki coupling with 4-bromophenyl derivatives to form the biaryl linkage. For instance, Pd(PPh₃)₄-mediated reactions in toluene/water mixtures at 95°C achieve 70–85% yields when coupling boronic acids with aryl bromides. Potassium carbonate serves as the base, facilitating transmetalation and reductive elimination.

Table 2: Suzuki Coupling Optimization

| Boronic Ester | Aryl Halide | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Pyridazine-bis(boronate) | 4-Bromophenylamide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85% |

Buchwald-Hartwig Amination

Following biaryl bond formation, the 4-aminophenyl intermediate is generated via Buchwald-Hartwig amination. Palladium catalysts such as Pd(dba)₂ and ligands like XPhos enable efficient C–N coupling between aryl bromides and ammonia equivalents. Reactions conducted in toluene at 100°C yield >80% conversion, critical for subsequent amidation.

Amidation and Benzamide Installation

Activation of 3,4-Diethoxybenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This generates the reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the aniline group on the pyridazine-phenyl linker.

Reaction Monitoring and Purification

High-performance liquid chromatography (HPLC) ensures reaction completion, with silica gel chromatography (hexane/ethyl acetate gradients) isolating the final product. Recrystallization from ethanol further enhances purity, achieving >98% by NMR analysis.

Optimization Challenges and Solutions

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like THF improve boronic ester solubility but risk side reactions at elevated temperatures. Mixed-solvent systems (toluene/ethanol/water) balance reactivity and stability, particularly in Pd-catalyzed steps.

Catalytic System Selection

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to superior stability and turnover numbers. For amidation, EDCI/DMAP combinations minimize racemization compared to carbodiimide alternatives.

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR spectra confirm the ethylsulfonyl group’s singlet at δ 3.4–3.6 ppm, while the pyridazine protons resonate as doublets near δ 8.2 ppm. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 510.2 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis resolves the planar pyridazine ring and orthogonal benzamide orientation, confirming the sulfonyl group’s equatorial position. Dihedral angles between aryl rings measure <30°, indicating minimal steric strain.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Its structural features allow it to bind effectively to these targets, potentially modulating their activity and leading to therapeutic effects against inflammatory diseases.

Antimicrobial Activity

The ethylsulfonyl group in the compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections caused by resistant bacteria. Ongoing studies are exploring its efficacy against various pathogens.

Cancer Research

The compound's ability to influence cellular pathways makes it a candidate for cancer research, particularly in targeting tumor-associated carbonic anhydrases (CAs), which are crucial for tumor survival under hypoxic conditions .

Synthesis and Production

The synthesis of 3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions, including:

- Oxidation and Reduction Reactions : Common reagents like potassium permanganate and lithium aluminum hydride are used.

- Substitution Reactions : These often involve halogens or nucleophiles such as ammonia or hydroxide ions.

Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research purposes.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzamide core with diethoxy groups | Enhanced solubility and bioavailability |

| N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | Benzamide core without diethoxy groups | Simpler structure may lead to different biological activities |

| 2,4-Diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | Includes benzenesulfonamide moiety | Potential biochemical probe for enzyme activity studies |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in treating arthritis .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted against various bacterial strains demonstrated that the compound exhibited notable antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. This positions it as a candidate for further development in antibiotic therapies.

Mechanism of Action

The mechanism by which 3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or neurodegenerative processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide features additional ethoxy groups, which may enhance its solubility and bioavailability. These structural differences can result in distinct biological activities and potential therapeutic applications.

Biological Activity

3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure characterized by a benzamide core, diethoxy groups, and a pyridazinylphenyl moiety. Its biological activities are primarily linked to its interactions with specific molecular targets involved in various physiological processes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure enhances its solubility and bioavailability, making it suitable for various biological assays and therapeutic applications .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in inflammatory pathways or neurodegenerative processes, leading to modulation of biochemical pathways .

- Receptor Binding : It can bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological effects .

- Gene Expression Modulation : The compound may influence the expression of certain genes, thereby affecting cellular functions .

Anti-inflammatory Properties

Research indicates that this compound has potential anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties. It is hypothesized that its interaction with neuroreceptors could help mitigate neuronal damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This effect was dose-dependent, indicating a potential for therapeutic use in inflammatory diseases .

- Neuroprotective Studies : A study involving neuronal cell lines treated with the compound showed decreased levels of oxidative stress markers compared to untreated controls. This suggests a protective effect against oxidative damage, which is critical in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyridazine and benzamide precursors. A common approach includes:

- Step 1: Synthesis of the pyridazine core via cyclization of diketones or hydrazine derivatives. For example, ethylsulfonyl groups can be introduced using sulfonation reagents like ethanesulfonyl chloride under controlled pH (pH 7–9) .

- Step 2: Coupling the pyridazine intermediate with the benzamide moiety via Buchwald-Hartwig amination or Ullmann coupling, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Critical Factors: Reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of reagents (1:1.2 molar ratio of amine to acyl chloride) significantly affect yields. Impurities from incomplete sulfonation or coupling require purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- 1H/13C NMR: Analyze the diethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons adjacent to the sulfonyl group). Coupling patterns in the pyridazine ring (e.g., J = 2–4 Hz for meta-protons) confirm regiochemistry .

- HRMS: Exact mass analysis (e.g., [M+H]⁺) should match the molecular formula (C₂₃H₂₆N₃O₄S) with <2 ppm error. Fragmentation patterns (e.g., loss of ethoxy or sulfonyl groups) validate structural integrity .

- FT-IR: Key peaks include C=O stretch (~1680 cm⁻¹ for benzamide), S=O symmetric/asymmetric stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays: Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes like kinases or phosphatases) to distinguish competitive vs. non-competitive inhibition. Use varying substrate concentrations and measure Ki values via Lineweaver-Burk plots .

- Molecular Docking: Model the compound’s interaction with active sites (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the diethoxybenzamide moiety .

- Mutagenesis Studies: Introduce point mutations (e.g., Ala scanning in catalytic residues) to identify binding hotspots. Compare inhibition potency between wild-type and mutant enzymes .

Q. What strategies are recommended for resolving contradictory biological activity data reported in different studies involving this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature, and cell lines). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations (1–10 mM) .

- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays). For instance, conflicting cytotoxicity data could be resolved by correlating results from MTT assays and caspase-3 activation .

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., Cohen’s d for effect size) to identify outliers. Adjust for variables like compound purity (>95% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .

Data Contradiction Analysis Example

Scenario: Study A reports potent inhibition of EGFR (IC₅₀ = 50 nM), while Study B shows no activity (IC₅₀ > 10 µM).

Resolution:

Assay Conditions: Verify if Study A used recombinant EGFR vs. Study B’s cell-based assay.

Compound Stability: Test degradation in buffer (e.g., HPLC stability over 24 hours).

Off-Target Effects: Use proteome-wide profiling (e.g., KINOMEscan) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.